molecular formula C10H24O4SSi B14340490 Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol CAS No. 97997-96-1

Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol

Cat. No.: B14340490
CAS No.: 97997-96-1
M. Wt: 268.45 g/mol
InChI Key: CJCKMBCCMVVQBK-UHFFFAOYSA-N
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Description

Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol is a compound that combines the properties of methanesulfonic acid and 6-trimethylsilylhex-4-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless, odorless liquid that is highly soluble in water and other polar solvents . 6-trimethylsilylhex-4-en-1-ol is an organic compound that contains a trimethylsilyl group attached to a hexenol structure. This combination of functional groups makes the compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the oxidation of dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen . For 6-trimethylsilylhex-4-en-1-ol, the synthesis typically involves the addition of a trimethylsilyl group to a hexenol precursor under specific reaction conditions.

Industrial Production Methods

Industrial production of methanesulfonic acid often involves the oxidation of dimethyl sulfide or dimethyl disulfide. The process developed by BASF involves oxidizing dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred for its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: Methanesulfonic acid can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trimethylsilyl group in 6-trimethylsilylhex-4-en-1-ol can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced organic compounds, and substituted hexenol derivatives.

Scientific Research Applications

Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol involves its ability to act as a strong acid and a catalyst. Methanesulfonic acid can donate protons to facilitate various chemical reactions, while the trimethylsilyl group can stabilize reaction intermediates. The molecular targets and pathways involved include protonation of substrates and stabilization of transition states.

Comparison with Similar Compounds

Similar Compounds

    Sulfuric Acid: A strong acid with similar proton-donating properties but higher corrosivity.

    Hydrochloric Acid: Another strong acid used in similar applications but with different solubility and reactivity profiles.

    Nitric Acid: An oxidizing acid with different reaction mechanisms and applications.

Uniqueness

Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol is unique due to its combination of a strong acid (methanesulfonic acid) and a stabilizing group (trimethylsilyl). This combination allows for versatile applications in both organic synthesis and industrial processes, offering advantages in terms of stability, solubility, and reactivity .

Properties

CAS No.

97997-96-1

Molecular Formula

C10H24O4SSi

Molecular Weight

268.45 g/mol

IUPAC Name

methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol

InChI

InChI=1S/C9H20OSi.CH4O3S/c1-11(2,3)9-7-5-4-6-8-10;1-5(2,3)4/h5,7,10H,4,6,8-9H2,1-3H3;1H3,(H,2,3,4)

InChI Key

CJCKMBCCMVVQBK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=CCCCO.CS(=O)(=O)O

Origin of Product

United States

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